Methyl 3-furancarboximidate
Description
Methyl 3-furancarboximidate is an organic compound featuring a furan ring substituted with a carboximidate group at the 3-position, where the imidate functional group (-N=C-O-) is esterified with a methyl group. This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic organic chemistry, particularly in the formation of heterocycles and as a precursor for pharmaceuticals or agrochemicals. Its imidate group allows for nucleophilic substitution reactions, distinguishing it from esters or amides.
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
methyl furan-3-carboximidate |
InChI |
InChI=1S/C6H7NO2/c1-8-6(7)5-2-3-9-4-5/h2-4,7H,1H3 |
InChI Key |
MHGJLJNEGMJCEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=COC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) and related compounds isolated from Austrocedrus chilensis resin . While these compounds share the methyl ester functional group (-COOCH₃), they differ fundamentally from Methyl 3-furancarboximidate in both structure and reactivity. Below is a comparative analysis based on functional groups, chromatographic behavior, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Reactivity :
- Methyl esters (e.g., compounds 4, 6, 8–10, 12 in ) undergo hydrolysis or transesterification but lack the nucleophilic imine group (-N=C-) present in this compound. This makes the latter more reactive toward amines or thiols in condensation reactions .
Chromatographic Behavior: Diterpenoid methyl esters (, Figure 2) exhibit distinct gas chromatography (GC) retention times (e.g., sandaracopimaric acid methyl ester at ~15 min), attributed to their high molecular weights and hydrophobic backbones. This compound, with a smaller furan ring and polar imidate group, would likely elute earlier in GC analysis due to lower molecular weight and higher polarity.
Physicochemical Properties: Methyl esters in are derived from resin acids, imparting low water solubility and high thermal stability. In contrast, this compound’s imidate group may increase solubility in polar solvents (e.g., acetone or methanol) but reduce stability under acidic or aqueous conditions.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-furancarboximidate, and how can reaction conditions be optimized for reproducibility?
this compound is typically synthesized via esterification or amidoxime formation. Key steps include:
- Catalyst selection : Use acid catalysts (e.g., H₂SO₄) for esterification or transition-metal catalysts for amidoxime intermediates.
- Temperature control : Maintain temperatures between 60–80°C to prevent side reactions like furan ring degradation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Reproducibility requires strict control of stoichiometry, solvent purity, and inert atmospheres (N₂/Ar) to avoid hydrolysis .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions on the furan ring and methyl ester group.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Cross-validation with computational models (DFT) ensures spectral assignments align with theoretical predictions .
Q. What safety protocols must be prioritized when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration or neutralization .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions between observed and predicted reactivity of this compound in nucleophilic substitutions?
- Controlled variable testing : Systematically vary solvents (polar aprotic vs. protic), bases (K₂CO₃ vs. Et₃N), and leaving groups.
- Kinetic studies : Use in-situ FTIR or LC-MS to monitor intermediate formation and reaction rates.
- Computational modeling : Compare activation energies (DFT) with experimental yields to identify steric/electronic mismatches .
Q. What methodologies are effective for analyzing the stability of this compound under varying pH and temperature conditions?
- Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC.
- pH-dependent hydrolysis : Use buffered solutions (pH 2–12) to identify degradation pathways (e.g., ester hydrolysis to 3-furancarboxylic acid).
- Arrhenius modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures .
Q. How can this compound be integrated into medicinal chemistry workflows for structure-activity relationship (SAR) studies?
- Derivatization : Synthesize analogs (e.g., amides, hydrazides) to probe electronic effects on bioactivity.
- Biological assays : Test against enzyme targets (e.g., kinases) using IC₅₀ determination with positive/negative controls.
- Data correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (logP, Hammett constants) with activity .
Methodological Tables
Q. Table 1. Key Analytical Parameters for this compound Characterization
| Technique | Parameters | Expected Outcomes |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃), δ 6.55 (m, furan H) | Confirms methyl ester and furan ring |
| HRMS (ESI+) | m/z 142.0634 [M+H]⁺ | Matches theoretical mass (C₆H₇NO₂) |
| HPLC Retention | 8.2 min (C18, 70:30 MeOH:H₂O) | Purity >98% |
Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Mitigation |
|---|---|---|
| 3-Furancarboxylic Acid | Ester hydrolysis | Dry solvents, inert atmosphere |
| Dimethyl sulfate | Excess methylating agent | Quench with NaHCO₃, rigorous washing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
